molecular formula C10H14FN3O B12327877 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol

4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol

Cat. No.: B12327877
M. Wt: 211.24 g/mol
InChI Key: JUDBIHOUIQBAEA-UHFFFAOYSA-N
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Description

4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol is a chemical compound that features a fluoropyrimidine moiety attached to a cyclohexanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol typically involves the reaction of 5-fluoropyrimidine derivatives with cyclohexanol under specific conditions. One common method involves the use of 2-chloro-5-fluoropyrimidine as a starting material, which reacts with cyclohexanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the fluoropyrimidine ring or the cyclohexanol group.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexanol group may enhance the compound’s binding affinity or solubility, contributing to its overall effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-Fluoropyrimidin-2-yl)amino)cyclohexanol is unique due to the presence of both a fluoropyrimidine ring and a cyclohexanol group. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased binding affinity in biological systems or enhanced stability in chemical reactions.

Properties

Molecular Formula

C10H14FN3O

Molecular Weight

211.24 g/mol

IUPAC Name

4-[(5-fluoropyrimidin-2-yl)amino]cyclohexan-1-ol

InChI

InChI=1S/C10H14FN3O/c11-7-5-12-10(13-6-7)14-8-1-3-9(15)4-2-8/h5-6,8-9,15H,1-4H2,(H,12,13,14)

InChI Key

JUDBIHOUIQBAEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=NC=C(C=N2)F)O

Origin of Product

United States

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